1-(2-Bromo-4-fluorophenyl)cyclopropanemethanamine

Catalog No.
S12168281
CAS No.
M.F
C10H11BrFN
M. Wt
244.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Bromo-4-fluorophenyl)cyclopropanemethanamine

Product Name

1-(2-Bromo-4-fluorophenyl)cyclopropanemethanamine

IUPAC Name

[1-(2-bromo-4-fluorophenyl)cyclopropyl]methanamine

Molecular Formula

C10H11BrFN

Molecular Weight

244.10 g/mol

InChI

InChI=1S/C10H11BrFN/c11-9-5-7(12)1-2-8(9)10(6-13)3-4-10/h1-2,5H,3-4,6,13H2

InChI Key

DHPXHOHYECDERK-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CN)C2=C(C=C(C=C2)F)Br

1-(2-Bromo-4-fluorophenyl)cyclopropanemethanamine is a chemical compound characterized by a cyclopropane ring bonded to a phenyl group that contains both bromine and fluorine substituents. Its chemical structure contributes to its unique properties, particularly in medicinal chemistry, where halogen atoms enhance lipophilicity and may influence pharmacokinetic characteristics. The presence of these halogens often correlates with increased binding affinity to biological targets, making this compound of significant interest in drug development.

Typical of amines, including:

  • Nucleophilic substitutions: The amine group can act as a nucleophile, reacting with electrophiles.
  • Acylation reactions: It can react with acid chlorides to form amides.
  • Alkylation reactions: The nitrogen atom can be alkylated using alkyl halides.

These reactions are essential for modifying the compound's structure to enhance its biological activity or to synthesize derivatives with different properties.

Research indicates that compounds similar to 1-(2-Bromo-4-fluorophenyl)cyclopropanemethanamine exhibit notable biological activities. The presence of halogen substituents often enhances the compound's binding affinity to various biological targets. For instance, compounds with similar structures have been explored for their antiviral properties, including activity against viruses such as the respiratory syncytial virus (RSV). The unique structural features may also contribute to potential applications in treating other viral infections.

The synthesis of 1-(2-Bromo-4-fluorophenyl)cyclopropanemethanamine can be approached through several methods:

  • Cyclopropanation reactions: Utilizing appropriate precursors that facilitate the formation of the cyclopropane ring.
  • Bromination and fluorination: Introducing bromine and fluorine substituents onto the phenyl ring through electrophilic aromatic substitution.
  • Amine formation: Converting suitable intermediates into the final amine product through reductive amination or other amination techniques.

These methods allow for the precise control of the compound's structure and functional groups, which is crucial for optimizing its biological activity.

1-(2-Bromo-4-fluorophenyl)cyclopropanemethanamine has potential applications in various fields, particularly in medicinal chemistry. Its unique structure makes it a candidate for:

  • Antiviral therapies: Due to its potential activity against viral pathogens.
  • Drug design: As a lead compound or scaffold for developing new pharmaceuticals targeting specific diseases.
  • Biological research: To study interactions with biological receptors or enzymes.

These applications highlight its significance in pharmaceutical research and development.

Understanding the pharmacodynamics and pharmacokinetics of 1-(2-Bromo-4-fluorophenyl)cyclopropanemethanamine is crucial for assessing its therapeutic potential. Interaction studies focus on:

  • Binding affinity: Investigating how well the compound binds to various receptors or viral proteins involved in infection processes.
  • Mechanism of action: Exploring how the compound exerts its biological effects at the molecular level.
  • Pharmacokinetic profiling: Assessing absorption, distribution, metabolism, and excretion characteristics that influence its efficacy as a therapeutic agent.

These studies provide insights into how this compound could be utilized effectively in clinical settings.

Several compounds share structural similarities with 1-(2-Bromo-4-fluorophenyl)cyclopropanemethanamine. Here are notable examples:

Compound NameStructure FeaturesUnique Aspects
4-Bromo-2-fluoroanilineAniline derivative with bromine and fluorineCommon precursor for various organic syntheses
4-Bromo-2-fluorobenzylamineBenzyl derivative with similar halogen substitutionsUsed in medicinal chemistry for drug design
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamineCyclopropane with difluorophenyl groupPotentially different biological activity profile

1-(2-Bromo-4-fluorophenyl)cyclopropanemethanamine stands out due to its specific combination of halogen substituents and cyclopropane ring structure, which may impart unique properties compared to other similar compounds. Its potential applications in antiviral therapies further enhance its significance in pharmaceutical research.

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

243.00589 g/mol

Monoisotopic Mass

243.00589 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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